molecular formula C6H8N2O B1601455 5-Cyclopropyl-1H-pyrazol-3(2H)-one CAS No. 199125-36-5

5-Cyclopropyl-1H-pyrazol-3(2H)-one

Cat. No.: B1601455
CAS No.: 199125-36-5
M. Wt: 124.14 g/mol
InChI Key: ONAVRRIFDWJRIC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrazolone (B3327878) Frameworks in Synthetic Chemistry

The pyrazolone framework, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has been a cornerstone of medicinal chemistry for over a century. ekb.eg Its history began in 1883 with the synthesis of Antipyrine (Phenazone) by Ludwig Knorr, which was one of the first synthetic pharmaceuticals to be introduced. nih.gov This discovery of its analgesic and antipyretic properties spurred extensive research into pyrazolone derivatives, leading to the development of a class of drugs with a broad spectrum of pharmacological activities. nih.govglobalresearchonline.net

Pyrazolone derivatives have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, antitumor, antioxidant, and antiviral activities. globalresearchonline.net Several FDA-approved drugs contain the pyrazolone nucleus, such as Edaravone, used as a free radical scavenger in the treatment of amyotrophic lateral sclerosis (ALS), and Eltrombopag, used to treat low blood platelet counts. nih.gov The classical synthesis of the pyrazolone ring involves the condensation of a β-ketoester with a hydrazine (B178648) derivative, a versatile method that allows for the introduction of various substituents onto the core structure. nih.gov Beyond pharmaceuticals, pyrazolone groups are integral components of important dyes, often used in combination with azo groups to form azopyrazolones like Tartrazine. ekb.eg

Relevance of Cyclopropyl (B3062369) Substituents in Heterocyclic Chemistry

The cyclopropyl group, despite being the smallest carbocyclic ring, is a powerful and increasingly utilized substituent in medicinal chemistry. nih.govnih.gov Its incorporation into heterocyclic frameworks can profoundly influence a molecule's physicochemical and pharmacological properties. The unique structural features of the cyclopropyl ring—including the coplanarity of its three carbon atoms, enhanced π-character in its C-C bonds, and stronger, shorter C-H bonds—confer distinct advantages in drug design. nih.govnih.gov

One of the primary roles of the cyclopropyl group is as a bioisostere, a chemical substituent that can replace another group without significantly affecting the biological activity but potentially improving other properties. It is often used as a rigid replacement for an alkene or an isopropyl group. nih.gov This rigidity can help to lock a molecule into a more favorable conformation for binding to a biological target, which can be entropically advantageous. nih.govacademicstrive.com

Furthermore, the cyclopropyl ring can enhance metabolic stability. nih.gov For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can block this metabolic pathway. academicstrive.com This modification can lead to improved pharmacokinetic profiles. The strategic placement of a cyclopropyl group can also enhance potency, increase brain permeability, and reduce off-target effects. nih.govnih.gov

Table 1: Comparative Properties of Cyclopropyl Group vs. Common Bioisosteres

Feature Cyclopropyl Isopropyl Ethenyl (Alkene)
Geometry Rigid, planar triangle Flexible, tetrahedral Rigid, planar
Conformation Conformationally restricted Freely rotating Fixed E/Z isomerism
Metabolic Stability Generally high; resistant to CYP450 oxidation Prone to oxidation Can be metabolized
Lipophilicity (clogP) ~1.2 ~1.5 Variable
Role in Design Potency enhancement, metabolic blocking, conformational lock Space-filling, lipophilic interactions Bioisosteric replacement for alkynes/phenyls

Overview of Research Trajectories for 5-Cyclopropyl-1H-pyrazol-3(2H)-one and Related Core Structures

While research focusing exclusively on this compound is specific, the broader research trajectories for pyrazolone-containing scaffolds are well-documented, particularly in the realm of enzyme inhibition. The pyrazole (B372694) scaffold is considered a "privileged structure" in drug discovery, especially for the development of protein kinase inhibitors (PKIs). nih.govresearchgate.net Several FDA-approved PKIs, such as Crizotinib and Ruxolitinib, feature a pyrazole ring. nih.gov

The 1H-pyrazol-3(2H)-one core, in particular, has been identified as a valuable scaffold for developing potent and selective inhibitors. A notable example is the discovery of a series of 1H-pyrazol-3(2H)-ones as inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a target for oncology. nih.gov This research highlights the utility of the pyrazolone core in generating selective inhibitors for specific therapeutic targets.

The synthetic precursor, 5-cyclopropyl-1H-pyrazol-3-amine, is commercially available and serves as a key building block for more complex molecules. pharmaffiliates.com The classical synthesis route for such compounds involves the condensation of a cyclopropyl-containing β-keto ester with a hydrazine, or a related reaction with cyclopropyl hydrazine and a β-keto nitrile. a2bchem.com This accessibility facilitates the incorporation of the 5-cyclopropyl-pyrazole motif into drug discovery programs.

Research into related structures further underscores the potential of this scaffold. For instance, 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov In these studies, the pyrazole acts as a central scaffold, with substituents at various positions being modified to optimize potency and selectivity. The cyclopropyl group is a common substituent explored in such optimization efforts due to the favorable properties discussed previously.

Table 2: Research on Bioactive Pyrazolone and Cyclopropyl-Pyrazole Derivatives

Compound Class/Scaffold Biological Target Therapeutic Area Key Findings
1H-pyrazol-3(2H)-ones PERK (eIF-2 Kinase) Oncology Identification of potent, selective, and orally active inhibitors for in vivo studies. nih.gov
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles JNK3 Neurodegenerative Diseases Discovery of a novel, selective inhibitor scaffold with reduced molecular weight. nih.gov
5-Aminopyrazole Derivatives Multiple (e.g., Tubulin, Kinases) Oncology, Inflammation Serve as versatile starting materials for compounds with anti-proliferative and antioxidant activities. ekb.egnih.gov
General Pyrazole Derivatives Various (e.g., MAO-B, COX-2, IL-6) Inflammation, CNS disorders Exhibit a wide range of activities including anti-inflammatory, analgesic, and enzyme inhibition. nih.govnih.gov

The research trajectory for the this compound scaffold and its relatives is strongly pointed towards the development of targeted therapies, particularly kinase inhibitors. The combination of the proven pyrazolone pharmacophore with the advantageous properties of the cyclopropyl group makes it an attractive starting point for designing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVRRIFDWJRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476793
Record name 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID70476793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199125-36-5
Record name 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Cyclopropyl 1h Pyrazol 3 2h One and Its Precursors

Strategies for the Construction of the Pyrazolone (B3327878) Ring System

The formation of the 1H-pyrazol-3(2H)-one moiety is the foundational step in synthesizing the target compound. This involves specific cyclization reactions where regioselectivity is often a critical consideration.

The most prevalent and classic method for constructing the pyrazolone ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a β-keto ester. nih.govmdpi.com This reaction, a variation of the Knorr pyrazole (B372694) synthesis, is a direct and efficient pathway to the desired heterocyclic system. beilstein-journals.org

The general mechanism involves the reaction of a compound containing a 1,3-dielectrophilic system, such as a β-keto ester, with a bidentate nucleophile like hydrazine. nih.govmdpi.com The initial reaction typically forms a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the stable pyrazolone ring. mdpi.com The use of ester derivatives specifically leads to the formation of pyrazolone derivatives. beilstein-journals.org

Alternative approaches include the [3+2] cycloaddition reactions, which involve the reaction of a 1,3-dipole with a dipolarophile. nih.govmdpi.com For instance, the reaction of diazo compounds with alkynes can be employed to construct the pyrazole ring, although this is more common for pyrazoles than pyrazolones. mdpi.com Modern techniques such as microwave irradiation and ultrasound have been utilized to accelerate these reactions and improve yields, often under greener conditions. rsc.orgresearchgate.net

Table 1: Key Cyclization Reactions for Pyrazolone Synthesis

Reaction Type Reactants Key Features
Knorr-type Cyclocondensation β-Keto esters + Hydrazine Widely used, direct route to pyrazol-3-ones. nih.govmdpi.com
1,3-Dipolar Cycloaddition Diazoalkanes + Alkynes Offers alternative pathways with high regioselectivity. nih.govingentaconnect.com

When using unsymmetrically substituted 1,3-dicarbonyl compounds, the Knorr condensation can lead to a mixture of two regioisomeric pyrazolones, which poses a significant purification challenge. nih.govingentaconnect.com Consequently, developing regioselective synthetic methods is a primary focus in pyrazole chemistry.

Several strategies have been devised to control the reaction's regioselectivity:

Use of Modified Substrates: Employing 1,3-dicarbonyl surrogates, such as enaminodiketones, can direct the cyclization to favor a single regioisomer. ingentaconnect.com The reaction of an enaminodiketone with an alkyl- or arylhydrazine can provide pyrazoles with moderate to high regioselectivity. ingentaconnect.com

Control of Reaction Conditions: The choice of catalyst and solvent can significantly influence the regiochemical outcome. A mild, acid-free condensation of 1,3-diketones with substituted hydrazines using copper (II) nitrate (B79036) as a catalyst has been shown to provide highly regioselective products. nih.gov In another example, the reaction of enones with arylhydrazine hydrochloride in methanol (B129727) yielded the 1,3-isomer, while using free hydrazine in chloroform (B151607) led to the 1,5-isomer. nih.gov

Reversal of Reaction Sequence: In some cases, reversing the order of reactant addition can provide exclusive access to a specific regioisomer. For instance, reacting a 1,3-cycloalkanedione first with hydrazine to form a hydrazone, followed by treatment with DMF-DMA, yields a single pyrazole isomer, which is the minor product in the conventional sequence. ingentaconnect.com

Introduction and Functionalization of the Cyclopropyl (B3062369) Group at the C-5 Position

To synthesize the target molecule, 5-Cyclopropyl-1H-pyrazol-3(2H)-one, the cyclopropyl moiety must be incorporated. This is most commonly achieved by starting with a precursor that already contains the cyclopropyl group. A key starting material for this purpose is a cyclopropyl-substituted β-keto ester, such as ethyl 3-cyclopropyl-3-oxopropanoate.

The synthesis of related compounds provides a blueprint for this approach. For example, the synthesis of various 2-cyclopropyl- organic-chemistry.orgnih.gov-naphthyridine derivatives utilizes 3-cyclopropyl-3-oxopropionic acid ethyl ester as a key building block. researchgate.net Similarly, the synthesis of the important intermediate 3-cyclopropyl-1H-pyrazol-5-amine involves the reaction of cyclopropyl hydrazine with a β-keto ester or β-diketone. a2bchem.com The condensation of ethyl 3-cyclopropyl-3-oxopropanoate with hydrazine hydrate (B1144303) directly leads to the formation of this compound.

Synthesis of Key Intermediates for this compound Derivatization

The derivatization of the this compound scaffold often proceeds through key intermediates, such as aminopyrazoles or other substituted pyrazolones, which allow for further chemical transformations.

5-Cyclopropyl-1H-pyrazol-3-amine is a crucial intermediate for creating a diverse range of derivatives. a2bchem.comsigmaaldrich.combldpharm.comtcichemicals.com Its synthesis is typically achieved through the cyclocondensation of a cyclopropyl-containing building block with a cyano-functionalized reagent.

A common synthetic pathway involves the reaction of cyclopropyl hydrazine with a cyanoacetic acid derivative (such as ethyl cyanoacetate) or malononitrile. a2bchem.com This reaction proceeds via condensation and subsequent intramolecular cyclization to form the 3-aminopyrazole (B16455) ring system with the cyclopropyl group at the 5-position. A study also reported the synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives through a nucleophilic substitution reaction, highlighting the utility of this scaffold in medicinal chemistry research. nih.gov

Table 2: Synthesis of 5-Cyclopropyl-1H-pyrazol-3-amine

Precursor 1 Precursor 2 Product Reference
Cyclopropyl hydrazine β-Keto ester / β-Diketone Pyrazolone (precursor to amine) a2bchem.com

The preparation of substituted pyrazolone scaffolds allows for the synthesis of a wide array of derivatives with tailored properties. These scaffolds can be functionalized at various positions on the pyrazolone ring.

Methods for preparing these scaffolds include:

Using Substituted Hydrazines: The reaction of a β-keto ester with a substituted hydrazine (e.g., phenylhydrazine (B124118) or a complex acid hydrazide) yields N-substituted pyrazolones. researchgate.netorganic-chemistry.org This is a versatile method for introducing diversity at the N-1 position of the pyrazole ring.

Functionalization of the Pyrazole Ring: Pre-formed pyrazole rings can be functionalized to introduce reactive groups. For example, 5-chloropyrazoles can be formylated using the Vilsmeier-Haack reaction to produce 5-chloro-4-formylpyrazoles, which are valuable intermediates for synthesizing fused heterocyclic systems like 1H-pyrazolo[3,4-b]quinolines. mdpi.com

Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient way to build complex and substituted pyrazole scaffolds. These reactions can combine several simple starting materials to generate highly functionalized pyrazoles in a single step. beilstein-journals.orgnih.gov

These advanced synthetic methodologies provide a robust toolkit for chemists to access this compound and its derivatives, enabling further exploration of their chemical and physical properties.

Innovative Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have offered new avenues for the synthesis of pyrazolone derivatives, including those with a cyclopropyl substituent. These catalytic systems, ranging from transition metals to organocatalysts, provide milder reaction conditions and enhanced control over the chemical transformation.

One of the key strategies for synthesizing the pyrazolone core involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound. In the context of this compound, this would typically involve the reaction of hydrazine hydrate with a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate. The application of catalysts in this transformation can significantly influence the reaction's efficiency.

Transition Metal Catalysis:

Transition metal catalysts have been employed to facilitate the synthesis of various pyrazole and pyrazolone structures. For instance, copper sulfate (B86663) has been utilized as a catalyst in the condensation of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with phenylhydrazine to produce a pyrazolyl pyrazolone derivative. imist.ma This suggests the potential applicability of copper-based catalysts in promoting the cyclization step for the synthesis of this compound. The catalytic cycle would likely involve the coordination of the copper ion to the carbonyl groups of the β-ketoester, thereby activating it for nucleophilic attack by the hydrazine.

In a different approach, palladium-catalyzed carbonylation of 1,2-diaza-1,3-butadienes has been reported as a novel route to 2,3-pyrazol-1(5H)-ones. rsc.org This methodology, while requiring a more complex starting material, showcases the utility of palladium catalysis in constructing the pyrazolone ring under a carbon monoxide atmosphere.

Rhodium(III) catalysis has also emerged as a powerful tool for the synthesis of complex pyrazole-containing scaffolds through C-H activation and annulation reactions. semanticscholar.org While not directly applied to the synthesis of simple this compound, these advanced methods highlight the potential of rhodium catalysts for the construction of more elaborate structures derived from this core.

Organocatalysis:

Organocatalysis has gained significant traction as a green and efficient alternative to metal-based catalysis. In the realm of pyrazolone synthesis, organocatalysts such as pyrrolidine-benzoic acid salts have been successfully used in one-pot, three-component reactions to produce 1,3-diarylallylidene pyrazolones. acs.org This type of catalysis operates through the formation of reactive iminium or enamine intermediates, which facilitate the key bond-forming steps. While this specific example leads to a more complex derivative, the underlying principle of activating the carbonyl compound with an organocatalyst could be adapted for the synthesis of this compound from simpler precursors.

Heterogeneous Catalysis:

The use of solid-supported or heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. For instance, nano-flakes of HAp/ZnCl2 have been effectively used as a catalyst for the one-pot, multicomponent synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This solvent-free approach provides high yields in short reaction times. The application of such heterogeneous catalysts could be envisioned for the synthesis of this compound, potentially allowing for a more environmentally friendly and scalable production process.

The following table summarizes various catalytic systems that have been reported for the synthesis of pyrazolone derivatives, which could be analogous to the synthesis of this compound.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Copper Sulfate Pentahydrate3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and phenylhydrazinePyrazolyl pyrazoloneNot specified imist.ma
Pd(0)1,2-Diaza-1,3-butadienes and CO2,3-Pyrazol-1(5H)-onesGood to excellent rsc.org
Pyrrolidine-BzOH salt4-unsubstituted pyrazolones, aryl/heteroarylaldehydes, and aryl methyl ketones1,3-Diarylallylidene pyrazolonesGood to high acs.org
HAp/ZnCl2 nano-flakesHydrazine hydrate, arylidene malononitrile, and isothiocyanates1H-Pyrazole-1-carbothioamide derivatives80-90 biointerfaceresearch.com

Chemical Reactivity and Derivatization Strategies of 5 Cyclopropyl 1h Pyrazol 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The 5-cyclopropyl-1H-pyrazol-3(2H)-one core possesses multiple reactive sites amenable to electrophilic and nucleophilic substitutions. These include the two nitrogen atoms (N-1 and N-2) and the carbon atom at the 4-position (C-4) of the pyrazolone ring.

Functionalization at the Nitrogen Atoms (N-1, N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring allows for various N-functionalization reactions, such as alkylation, arylation, and acylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituent on the nitrogen.

N-alkylation and N-arylation are common strategies to introduce diverse substituents. For instance, the reaction of pyrazolones with alkyl halides or aryl halides under basic conditions can lead to the formation of N-substituted derivatives. The choice of base and solvent can influence the ratio of N-1 to N-2 substituted products. nih.gov

Table 1: Examples of N-Functionalization Reactions of Pyrazoles

Reactant Reagent Conditions Product Reference
4-Amino-3,5-dinitropyrazole Chloroiodomethane, DMF 50°C, 30 min 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine mdpi.com
5-Aminotetrazole 1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine, KOH, KI, DMF 60°C, 12 h 1-((4-Amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine mdpi.com

Modifications and Substitutions on the Carbon Atoms of the Pyrazolone Ring (C-4)

The C-4 position of the pyrazolone ring is highly reactive towards electrophilic substitution due to the electron-donating nature of the adjacent nitrogen atoms and the hydroxyl group in the tautomeric enol form.

One of the most important reactions at the C-4 position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgresearchgate.netijpcbs.comcambridge.org This formylation provides a valuable synthetic handle for further transformations. The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent acts as the electrophile. organic-chemistry.orgcambridge.org For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the C-4 position to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

Another key reaction is the Knoevenagel condensation . This involves the reaction of the active methylene (B1212753) group at C-4 with aldehydes or ketones in the presence of a basic catalyst. rkmmanr.org This reaction is widely used to synthesize a variety of derivatives with extended conjugation and potential biological activities. For instance, 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one undergoes Knoevenagel condensation with various aldehydes to yield a library of pyrazolone derivatives. rkmmanr.org

Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group attached at the 5-position of the pyrazolone ring can either remain intact during further functionalization of the heterocyclic core or participate in ring-opening reactions, leading to novel molecular scaffolds.

Ring-Opening Reactions and Subsequent Transformations

While the cyclopropyl group is generally stable, under certain conditions, it can undergo ring-opening reactions. These reactions are often promoted by strain release and can be initiated by electrophiles, nucleophiles, or radical species. The resulting opened-chain intermediates can then undergo subsequent transformations to form different cyclic or acyclic structures.

Retention of Cyclopropyl Integrity During Pyrazolone Functionalization

In many synthetic transformations, the cyclopropyl ring remains intact, acting as a stable, three-dimensional substituent. This is particularly true for reactions that target the pyrazolone ring's nitrogen or C-4 positions under mild conditions. acs.org The retention of the cyclopropyl group is often desirable as it can confer specific conformational constraints and lipophilicity to the molecule, which can be crucial for its biological activity. For example, in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the cyclopropyl group at the 5-position is often maintained throughout the reaction sequence.

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Unit

This compound is a valuable building block for the synthesis of fused heterocyclic systems. These hybrid molecules often exhibit enhanced biological activities due to the combination of different pharmacophores.

A common strategy involves the reaction of the 5-aminopyrazole tautomer of this compound with bifunctional reagents. For example, condensation with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines . nih.govresearchgate.netmdpi.comresearchgate.netrsc.org The regioselectivity of this cyclization is dependent on the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Similarly, reaction with various nitriles can afford pyrazolo[3,4-d]pyrimidines . nih.govnih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives in high yields. nih.gov The construction of these fused systems often involves an initial reaction at the amino group followed by an intramolecular cyclization.

Furthermore, this compound can be used to synthesize other hybrid systems like pyrazolo[3,4-b]pyridines through reactions with α,β-unsaturated ketones or other appropriate 1,3-electrophiles. mdpi.com The development of multicomponent reactions has also provided efficient pathways to highly substituted fused pyrazole systems. mdpi.com

Table 2: Synthesis of Hybrid Heterocyclic Systems

Pyrazole Derivative Reagent Product Reference
5-Aminopyrazole 1,3-Dicarbonyl Compound Pyrazolo[1,5-a]pyrimidine mdpi.com
Ortho-amino ester of pyrazole Aliphatic/Aromatic Nitriles Pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov

Condensation and Annulation Reactions with Other Heterocycles

The pyrazole nucleus is a fundamental building block in the construction of fused and linked heterocyclic systems. The reactivity of the this compound moiety allows it to participate in condensation and annulation reactions, leading to the formation of novel, polycyclic molecules. These reactions typically exploit the reactivity of the C4 position, the exocyclic oxygen, or the ring nitrogen atoms.

One common strategy involves the Claisen-Schmidt condensation of a pyrazolone with an aldehyde. For instance, pyrazol-3-ols can react with various aldehydes in the presence of a base to form pyrazole-based chalcones. mdpi.com These chalcones are versatile intermediates that can subsequently undergo cyclization reactions with reagents like hydroxylamine (B1172632) to yield pyrazole-isoxazole hybrids. mdpi.com

Another significant approach is the multicomponent reaction strategy. Pyrazole derivatives, particularly those with an amino group like 3-amino-5-cyclopropyl-1H-pyrazole, can be used in one-pot syntheses to construct complex heterocycles. For example, a pyrazol-5-amine can react with a benzaldehyde (B42025) derivative and acetylglycine in the presence of sodium acetate (B1210297) and acetic anhydride. clockss.org This process leads to the formation of pyrazol-5-yl-1H-imidazole derivatives, demonstrating a direct annulation of an imidazole (B134444) ring onto the pyrazole core. clockss.org

Furthermore, the pyrazole ring can be constructed onto an existing heterocyclic framework. A notable example is the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.gov In this multi-step synthesis, a chalcone-like intermediate derived from a 1,8-naphthyridine (B1210474) scaffold undergoes cyclization with hydrazine (B178648) hydrate (B1144303) to form the pyrazole ring, effectively linking the two heterocyclic systems. nih.gov These synthetic methodologies are crucial for generating libraries of diverse heterocyclic compounds for various research applications.

Table 1: Examples of Condensation and Annulation Reactions Involving Pyrazole Derivatives

Starting Pyrazole Derivative Reactant(s) Resulting Heterocyclic System Reaction Type Reference
1-Phenyl-1H-pyrazol-3-ol Benzaldehydes, then Hydroxylamine Pyrazole-1,2-oxazole Condensation followed by Cyclization mdpi.com
1,3-Diphenyl-1H-pyrazol-5-amine Benzaldehyde derivatives, Acetylglycine Pyrazol-5-yl-1H-imidazole Multicomponent Condensation/Annulation clockss.org
(Intermediate derived from 2-methoxy-1,8-naphthyridine) Hydrazine Hydrate Pyrazolyl-1,8-naphthyridine Cyclocondensation nih.gov

Synthesis of Conjugates and Prodrugs of this compound Derivatives

The development of conjugates and prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent molecule. For derivatives of this compound, several functional groups offer handles for such derivatization. The pyrazole ring's N-H groups and the keto-enol system are the primary sites for modification.

Prodrugs are inactive or less active precursors that are converted into the active drug form within the body. For a pyrazolone derivative, a common prodrug approach involves masking the polar functional groups to enhance properties like lipid solubility and membrane permeability. The enolic hydroxyl group can be converted into an ester or an ether. These linkages are often designed to be cleaved by metabolic enzymes, such as esterases, to release the active pyrazolone.

Conjugation involves linking the pyrazole derivative to another molecule, such as a peptide, a polymer (like polyethylene (B3416737) glycol, PEG), or a carrier molecule, to alter its biological profile. The N1 or N2 positions of the pyrazole ring are common sites for attachment. For instance, a linker can be introduced at one of the nitrogen atoms, which can then be used to couple the molecule to a larger entity. Such conjugation can increase the half-life, improve solubility, or enable targeted delivery of the compound. While specific examples for this compound are not detailed in the literature, the principles of derivatizing related pyrazole structures are well-established. For example, hydrazine derivatives of pyrazoles, such as 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide, represent intermediates that could be used to form hydrazone-linked conjugates. synquestlabs.com

Table 2: Potential Strategies for Conjugate and Prodrug Synthesis from a 5-Cyclopropyl-pyrazolone Scaffold

Derivatization Site Strategy Potential Conjugate/Prodrug Type Purpose
Enolic Hydroxyl Group Esterification Acyl/Aroyl Ester Prodrug Enhance lipophilicity, mask polarity, controlled release.
Enolic Hydroxyl Group Etherification Alkyl/Aryl Ether Prodrug Improve metabolic stability, modulate solubility.
Ring Nitrogen (N1/N2) Alkylation/Acylation N-Alkyl or N-Acyl Prodrug Modify solubility, permeability, and metabolic profile.
Ring Nitrogen (N1/N2) Attachment of linker PEG Conjugate Increase hydrodynamic size, prolong circulation half-life, reduce immunogenicity.
Ring Nitrogen (N1/N2) Attachment of linker Peptide/Amino Acid Conjugate Target specific transporters or tissues, improve solubility.

Advanced Spectroscopic and Analytical Characterization of 5 Cyclopropyl 1h Pyrazol 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including pyrazolone (B3327878) derivatives. omicsonline.org Through various NMR experiments, it is possible to obtain a comprehensive understanding of the chemical environment of individual atoms and their through-bond and through-space relationships. omicsonline.orgnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons within a molecule. For derivatives of 5-cyclopropyl-1H-pyrazol-3(2H)-one, the ¹H NMR spectrum exhibits characteristic signals for the cyclopropyl (B3062369) and pyrazolone ring protons.

The protons of the cyclopropyl group typically appear as a complex multiplet in the upfield region of the spectrum, generally between 0.6 and 1.2 ppm. The methine proton of the cyclopropyl group is found at a slightly downfield position compared to the methylene (B1212753) protons. The pyrazolone ring itself can exist in different tautomeric forms, which influences the chemical shifts of the ring protons. In many pyrazolone derivatives, the proton on the pyrazole (B372694) ring (H-4) appears as a singlet. nih.gov For instance, in a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the pyrazole proton was observed as a singlet. nih.gov The chemical shifts of aromatic protons in substituted derivatives are typically observed in the range of 6.3-8.1 ppm. nih.gov

Below is a representative table of expected ¹H NMR chemical shifts for a generic this compound derivative.

Proton Typical Chemical Shift (δ, ppm) Multiplicity
Cyclopropyl CH~0.8 - 1.2Multiplet
Cyclopropyl CH₂~0.6 - 1.0Multiplet
Pyrazole C4-H~5.0 - 6.0Singlet
NH (pyrazole)~9.0 - 12.0Broad Singlet

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazolone ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In pyrazolone derivatives, the carbonyl carbon (C=O) is a key diagnostic signal, typically appearing at a high chemical shift, often above 160.0 ppm. nih.gov The carbons of the cyclopropyl group resonate at low chemical shifts, generally in the range of 5-15 ppm. The C-3 and C-5 carbons of the pyrazole ring show distinct signals, with their exact positions influenced by the substituents. For example, in a series of pyrazolone derivatives, signals for methyl, methoxy (B1213986), and methinic carbons were observed alongside aromatic and pyrazolone unit carbons. nih.gov

Carbon Typical Chemical Shift (δ, ppm)
Cyclopropyl CH~5 - 15
Cyclopropyl CH₂~5 - 10
Pyrazole C4~80 - 100
Pyrazole C3~140 - 160
Pyrazole C5~150 - 170
Carbonyl C=O>160

Note: These are approximate ranges and can vary significantly with substitution.

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorinated derivatives of this compound. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. nih.gov The chemical shift of fluorine is very sensitive to its electronic environment, providing valuable structural information. nih.govresearchgate.net For instance, in the analysis of pyrazolyl benzenesulfonamides, ¹⁹F NMR was instrumental in monitoring the reaction and identifying intermediates. youtube.com The presence of a trifluoromethyl (CF₃) group, as in 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide, would give rise to a distinct signal in the ¹⁹F NMR spectrum, the chemical shift of which would be indicative of its environment. spectrabase.com

Two-dimensional (2D) NMR techniques are essential for the complete structural elucidation of complex molecules like substituted pyrazolones, as they reveal correlations between different nuclei. omicsonline.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For a this compound derivative, COSY would show correlations between the protons within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). researchgate.net This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra. For example, it would definitively link the cyclopropyl proton signals to the corresponding cyclopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netresearchgate.net This is crucial for piecing together the molecular structure, especially for connecting different fragments of the molecule. For instance, an HMBC experiment could show a correlation from the cyclopropyl protons to the C-5 carbon of the pyrazole ring, confirming their connectivity. rsc.org In the structural elucidation of pyrano[2,3-c]pyrazole derivatives, HMBC was used to confirm correlations between pyrazole ring protons and neighboring quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and the conformation of the molecule. For example, a NOESY experiment could show a through-space interaction between a substituent on the pyrazole ring and a nearby proton, providing information about their relative orientation. researchgate.netrsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.netdergipark.org.tr This is a critical step in confirming the identity of a newly synthesized compound. For pyrazole derivatives, HRMS is used to confirm that the experimentally determined molecular formula matches the expected formula. dergipark.org.trresearchgate.net For example, the HRMS data for novel pyrazole compounds synthesized from diketonic Michael adducts were used to confirm their calculated molecular formulas. dergipark.org.tr

Technique Information Obtained Application to this compound Derivatives
HRMSExact mass and elemental compositionConfirms the molecular formula of the synthesized derivative, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information by revealing the fragmentation pathways of the molecule. libretexts.org The fragmentation of pyrazole and pyrazolone rings often involves characteristic losses, such as the expulsion of N₂ or HCN. researchgate.net The specific fragmentation pattern of a this compound derivative will depend on the nature and position of its substituents. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of pyrazoline derivatives has been studied to understand their structural characteristics. researchgate.net

Common fragmentation patterns observed for pyrazole derivatives include the loss of the substituent at the N-1 position and cleavage of the pyrazole ring. The presence of the cyclopropyl group would also lead to characteristic fragmentation pathways. By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are vital for the qualitative analysis of pyrazolone derivatives, offering insights into their structural features.

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The presence of the carbonyl group (C=O) in the pyrazolone ring results in a strong absorption peak, typically in the range of 1700-1730 cm⁻¹. nih.gov Another key feature is the N-H stretching vibration from the pyrazole ring, which appears as a broad band. The C=N stretching vibration within the heterocyclic ring is also a notable feature. nih.govmdpi.com Furthermore, the cyclopropyl group would show characteristic C-H stretching vibrations. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate and predict the vibrational frequencies for pyrazol-5-one and its substituted derivatives, corroborating experimental findings. jocpr.com

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3100 - 3300 (broad)Stretch
C-H (Cyclopropyl/Aromatic)2900 - 3100Stretch
C=O (Ketone in ring)1700 - 1730Stretch
C=N (Imine in ring)1590 - 1620Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Pyrazolone derivatives typically exhibit distinct absorption bands in the UV-Vis region. cdnsciencepub.com The spectra, often recorded in solvents like dimethylformamide (DMF) or ethanol, can confirm the presence of the conjugated system within the pyrazolone structure. nih.gov Studies on various pyrazole derivatives have shown absorption maxima that are influenced by the specific substituents on the ring. researchgate.net For pyrazolone derivatives, electronic spectra are a key tool for characterization, with analyses often conducted using a 1 cm quartz cell at room temperature. nih.gov

Interactive Table: Expected UV-Vis Absorption Maxima for Pyrazolone Derivatives

SolventTypical λmax (nm)Electronic Transition
Chloroform (B151607)250 - 350π → π* and n → π
DMSO240 - 360π → π and n → π*

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of synthesized compounds.

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like pyrazolone derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for analyzing pyrazoline derivatives might use a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. ijcpa.inacs.org Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 206 nm or 254 nm. ijcpa.in The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. Method validation typically includes checks for linearity, precision, and robustness to ensure reliable results. ijcpa.in The purity of related compounds, such as 3-Amino-5-cyclopropyl-1H-pyrazole, is often reported based on HPLC analysis. tcichemicals.com

Interactive Table: Typical HPLC Parameters for Pyrazolone Derivative Analysis

ParameterTypical Setting
ColumnC18 (e.g., Waters X Bridge, 50 mm x 4.6 mm, 3.5 µm) acs.org
Mobile PhaseAcetonitrile/Methanol and Water mixture ijcpa.in
Flow Rate1.0 - 2.0 mL/min ijcpa.inacs.org
DetectionUV at 206 nm or 254 nm ijcpa.in
Column Temperature25 - 40 °C ijcpa.inacs.org
Injection Volume5.0 - 20 µL ijcpa.in

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a potent tool for the analysis of volatile and thermally stable compounds. While some pyrazolone derivatives may require derivatization to increase their volatility, GC-MS provides valuable information on both purity and molecular structure.

Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays a unique fragmentation pattern that acts as a molecular fingerprint. For pyrazole compounds, common fragmentation pathways include the loss of a hydrogen cyanide (HCN) molecule or a nitrogen molecule (N₂), which are diagnostic for the pyrazole ring structure. researchgate.net The mass spectrum of 1,3,5-trisubstituted pyrazole derivatives has been used to confirm their molecular ion peak (M⁺). tsijournals.com FastGC combined with high-resolution time-of-flight mass spectrometry (HR-TOFMS) has been successfully applied to the quantitative analysis of pyrazole-based pesticides, demonstrating high sensitivity and accuracy. jeol.com

Interactive Table: Common Mass Fragments in GC-MS of Pyrazole Derivatives researchgate.net

Fragmentation ProcessResulting IonDescription
Loss of H[M-H]⁺Formation of a stable ion
Loss of HCN from [M]⁺•[M-HCN]⁺•Characteristic loss from the pyrazole ring
Loss of N₂ from [M-H]⁺[M-H-N₂]⁺Cleavage of the N-N bond and loss of nitrogen gas

Computational Chemistry and Molecular Modeling Studies of 5 Cyclopropyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 5-Cyclopropyl-1H-pyrazol-3(2H)-one. A key aspect of pyrazolone (B3327878) chemistry is the potential for tautomerism, and DFT studies on related pyrazolone systems have shown that multiple tautomeric forms can exist. For this compound, the principal tautomers would be the 3-oxo (or CH), 3-hydroxy (or OH), and 5-hydroxy (or NH) forms.

Theoretical calculations on analogous pyrazolone derivatives consistently indicate that the relative stability of these tautomers is highly dependent on the surrounding environment, such as the solvent. In the gas phase and nonpolar solvents, the CH-form is often predicted to be the most stable. However, in polar solvents, the NH and OH forms can become significantly stabilized. This shift in stability is attributed to the different dipole moments of the tautomers and their ability to form hydrogen bonds with solvent molecules.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can be determined for each tautomer. The MEP, for instance, highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO are crucial for predicting the molecule's reactivity, with a smaller HOMO-LUMO gap generally suggesting higher reactivity.

Table 1: Predicted Relative Energies of this compound Tautomers

Tautomeric FormPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Polar Solvent, kcal/mol)
3-oxo (CH form)0.0 (most stable)1.5
3-hydroxy (OH form)+4.2+3.0
5-hydroxy (NH form)+2.80.0 (most stable)
Note: The values in this table are hypothetical and based on trends observed in computational studies of similar pyrazolone derivatives. Actual values would require specific DFT calculations for this molecule.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle between the cyclopropyl (B3062369) ring and the pyrazolone ring. The most stable conformations are expected to be those that minimize steric hindrance between the hydrogens of the cyclopropyl group and the atoms of the pyrazolone ring. Computational studies on other cyclopropyl-substituted heterocyclic systems suggest that the "bisected" and "perpendicular" conformations are often the energy minima and maxima, respectively.

In the bisected conformation, one of the C-C bonds of the cyclopropyl ring eclipses the C-C bond connecting it to the pyrazolone ring. In the perpendicular conformation, a C-H bond of the cyclopropyl ring is aligned with the plane of the pyrazolone ring. The energy barrier to rotation between these conformations is typically low, suggesting that the molecule can readily interconvert between different orientations at room temperature. The unique electronic nature of the cyclopropyl group, with its "bent" bonds possessing some π-character, can also lead to electronic interactions with the pyrazolone ring that influence conformational preference. researchgate.net

Table 2: Hypothetical Rotational Energy Profile of the Cyclopropyl Group

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Bisected0.0
30Skew0.5
60Skew1.5
90Perpendicular2.0 (Energy Maximum)
120Skew1.5
150Skew0.5
180Bisected0.0
Note: This table represents a simplified and hypothetical energy landscape. The actual energy profile would be more complex and require detailed computational analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For this compound, docking studies can provide valuable insights into its potential as an inhibitor of various enzymes. Pyrazolone derivatives have been extensively studied as inhibitors of targets such as cyclooxygenases (COX), kinases, and phosphodiesterases. acs.org

In a typical docking simulation, a 3D model of the target protein's binding site is used, and the pyrazolone ligand is placed in various positions and orientations. A scoring function then estimates the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For instance, the ketone oxygen and the nitrogen atoms of the pyrazolone ring are likely to act as hydrogen bond acceptors, while the cyclopropyl group can engage in hydrophobic interactions within the binding pocket.

Table 3: Potential Interacting Residues for this compound in a Hypothetical Kinase Binding Site

Interaction TypePotential Interacting Residue (Example)
Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine
Hydrogen Bond (Donor)Aspartate, Glutamate
Hydrophobic InteractionLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan
Note: The specific interacting residues would depend on the actual protein target being studied.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For this compound, a pharmacophore model can be developed based on its structure and known active analogs. This model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the NH group), and a hydrophobic feature (the cyclopropyl group).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophoric features. This approach allows for the rapid identification of potential new lead compounds with similar biological activity. The combination of pharmacophore modeling and molecular docking can be a highly effective strategy for discovering novel inhibitors for a variety of therapeutic targets. Studies on other pyrazolone-based inhibitors have successfully utilized this approach to identify potent candidates. researchgate.netbldpharm.com

Table 4: Putative Pharmacophoric Features of this compound

Pharmacophoric FeatureDescription
Hydrogen Bond Acceptor (HBA)The carbonyl oxygen atom of the pyrazolone ring.
Hydrogen Bond Donor (HBD)The nitrogen atom (N-H) of the pyrazolone ring.
Hydrophobic (HY)The cyclopropyl group.
Aromatic Ring (AR)The pyrazolone ring itself can participate in aromatic interactions.
Note: The importance and spatial arrangement of these features would be refined in a specific pharmacophore modeling study.

Investigations into the Biological Activities of 5 Cyclopropyl 1h Pyrazol 3 2h One Derivatives

Antimicrobial Activity Profiling

Derivatives of 5-cyclopropyl-1H-pyrazol-3(2H)-one have been synthesized and evaluated for their ability to inhibit the growth of a variety of microorganisms, including bacteria and fungi. These investigations are crucial in the search for new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (B126) derivatives have been synthesized and screened for their antibacterial activity against several standard strains of Gram-positive and Gram-negative bacteria. nih.gov The in vitro antibacterial activity was assessed by determining the minimum inhibitory concentration (MIC) values.

The tested Gram-positive bacteria included Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis. nih.gov The Gram-negative strains used in the screening were Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov The results of these studies indicated that some of the synthesized compounds exhibited notable antibacterial activity. Specifically, derivatives with certain substitutions on the benzamide ring showed potent efficacy, in some cases comparable to the standard drug, streptomycin. nih.gov

Compound DerivativeGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Derivative 9dS. aureus: 12.5, B. subtilis: 25E. coli: 25, P. aeruginosa: 50
Derivative 9gS. aureus: 25, B. subtilis: 12.5E. coli: 50, K. pneumoniae: 25
Derivative 9hS. aureus: 12.5, B. subtilis: 12.5E. coli: 25, P. aeruginosa: 25
Streptomycin (Standard)S. aureus: 10, B. subtilis: 8E. coli: 12, P. aeruginosa: 15

Antifungal Activity against Fungal Pathogens

The same series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were also evaluated for their antifungal properties against a panel of mycotoxic fungal strains. nih.gov The tested pathogens included Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. nih.gov

Several of the synthesized compounds demonstrated significant antifungal activity, with their efficacy compared against the standard antifungal agent, nystatin. nih.gov The results highlighted that compounds 9d, 9g, and 9h, which also showed antibacterial effects, were potent inhibitors of fungal growth. nih.gov

Compound DerivativeFungal Pathogen (MIC in µg/mL)
Derivative 9dA. flavus: 25, P. chrysogenum: 50
Derivative 9gA. ochraceous: 25, F. verticillioides: 50
Derivative 9hA. flavus: 12.5, P. chrysogenum: 25
Nystatin (Standard)A. flavus: 10, P. chrysogenum: 15

Antitubercular Properties

While research specifically targeting this compound derivatives for their antitubercular activity is limited, studies on structurally related pyrazol-5(4H)-one derivatives have shown promising results. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. rsc.orgnih.gov

Among the synthesized compounds, certain derivatives displayed potent antitubercular activity. For instance, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide were identified as highly active agents, with minimum inhibitory concentrations (MIC) of 1.66 µg/mL and 1.64 µg/mL, respectively. rsc.org These findings suggest that the pyrazolone (B3327878) scaffold is a viable pharmacophore for the development of new antitubercular drugs.

Anticancer and Antiproliferative Potentials

The quest for novel chemotherapeutic agents has led to the investigation of various heterocyclic compounds, including pyrazole (B372694) derivatives. The antiproliferative and anticancer activities of derivatives of this compound have been a subject of scientific inquiry.

Inhibition of Cancer Cell Line Proliferation

In an effort to identify new agents that can inhibit or reverse carcinogenesis, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com The antiproliferative effects were assessed using various assays, including the MTT assay, which measures cell viability.

The study revealed that some of the synthesized compounds exhibited interesting growth inhibitory effects against the MCF-7 cells. mdpi.com Structure-activity relationship studies indicated that the N-terminal pyrazole ring structure plays a crucial role in the observed antiproliferative activity. mdpi.com

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative 9dMCF-715.2
Derivative 9gMCF-718.5
Derivative 9hMCF-712.8

Modulation of Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. While the broader class of pyrazole derivatives has been shown to induce cell cycle arrest in various cancer cell lines, specific studies detailing the modulation of cell cycle progression by derivatives of this compound are not extensively documented in the available scientific literature.

Research on other pyrazole-containing compounds has demonstrated the ability to cause cell cycle arrest at different phases, such as G1, S, or G2/M, thereby inhibiting cancer cell proliferation. nih.gov For example, some pyrazoline derivatives have been reported to cause a significant arrest in the S-phase of the cell cycle in Jurkat cells, a human leukemia cell line. nih.gov This suggests that a potential mechanism of anticancer action for cyclopropyl-pyrazolone derivatives could involve interference with the cell cycle. However, further specific investigations are required to elucidate the precise effects of this compound derivatives on cell cycle progression in cancer cells.

Induction of Apoptosis in Neoplastic Cells

Research has shown that pyrazole derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for anti-cancer agents, as it leads to the elimination of malignant cells.

A study on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated their potential as inhibitors of Bcl-2, an anti-apoptotic protein. rsc.org Several of these compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to apoptosis in cancer cells. rsc.org Specifically, compounds containing chlorophenyl, thiazole, and sulfonamide groups showed significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org Molecular docking studies further confirmed the high binding affinity of some of these derivatives to the Bcl-2 protein. rsc.org

In another investigation, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line, MDA-MB-468. nih.govwaocp.orgresearchgate.net The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, designated as 3f, was identified as the most active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.govresearchgate.net This compound was found to induce cell cycle arrest in the S phase and provoke apoptosis, which was associated with an increase in reactive oxygen species (ROS) levels and caspase 3 activity. nih.govwaocp.org

These findings underscore the potential of pyrazole derivatives to trigger apoptotic pathways in cancer cells, making them promising candidates for the development of new anticancer therapies. rsc.orgwaocp.org

Enzyme Inhibition Studies

The versatility of the this compound scaffold is further highlighted by its ability to inhibit a range of enzymes implicated in various diseases, particularly cancer.

p21-Activated Kinase 4 (PAK4) Inhibition

p21-Activated kinase 4 (PAK4) is an oncogenic protein that is overexpressed in many types of cancers. nih.gov A novel series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as type I ½ PAK4 inhibitors. nih.gov One of the most potent compounds, SPA7012, has been evaluated for its pharmacological potential in attenuating hepatic ischaemia-reperfusion injury in mice. nih.gov The inhibition of PAK4 is considered an effective strategy to enhance the Nrf2-mediated antioxidant response. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition, including PCTAIRE Family Kinases

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. researchgate.net Derivatives of 3-aminopyrazole (B16455) have been identified as a class of CDK2/cyclin A-E inhibitors. nih.gov Through lead optimization to improve physicochemical properties like solubility and plasma protein binding, the compound (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide (PHA-533533) was discovered. nih.gov This compound inhibited CDK2/cyclin A with a Ki of 31 nM and showed submicromolar IC50 values against various tumor cell lines. nih.gov

Furthermore, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized to target the understudied PCTAIRE subfamily of CDKs. nih.gov Optimization of this scaffold led to a derivative, 43d, which exhibited high cellular potency for CDK16 (EC50 = 33 nM) and other members of the PCTAIRE and PFTAIRE families. nih.gov This compound was found to cause a G2/M phase cell cycle arrest. nih.gov

Another study focused on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective CDK2 inhibitors. mdpi.com The compound designated as 15 was the most potent, with a Ki of 0.005 µM for CDK2. mdpi.com Mechanistic studies revealed that this compound reduced the phosphorylation of the retinoblastoma protein and induced apoptosis in ovarian cancer cells. mdpi.com

Table 1: CDK Inhibition by this compound Derivatives

Compound Target Inhibition Value Cell Line(s) Effect
PHA-533533 CDK2/cyclin A Ki = 31 nM Various tumor cells Anti-proliferative
43d CDK16 EC50 = 33 nM - G2/M cell cycle arrest

Threonine Synthase Inhibition

Information specifically detailing the inhibition of threonine synthase by this compound derivatives was not available in the provided search results.

Lactate (B86563) Dehydrogenase (LDH) Inhibition

Lactate dehydrogenase (LDH) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. nih.govnih.gov A pyrazole-based hit from a quantitative high-throughput screening was optimized using structure-based design to develop nanomolar inhibitors of LDH. nih.gov These inhibitors effectively suppressed cellular lactate output and inhibited the growth of highly glycolytic pancreatic cancer and Ewing's sarcoma cell lines. nih.gov

Further optimization of pyrazole-based LDH inhibitors led to the identification of compounds with improved cell activity and pharmacokinetic properties. researchgate.net Two lead compounds, NCATS-SM1440 and NCATS-SM1441, demonstrated potent inhibition of both LDHA and LDHB with an IC50 value of 0.04 µM. researchgate.net

Table 2: LDH Inhibition by Pyrazole Derivatives

Compound Target Inhibition Value Cell Line(s) Effect
Pyrazole-based inhibitors LDH Nanomolar range MiaPaCa-2 (pancreatic), A673 (Ewing's sarcoma) Inhibition of lactate output and cell growth
NCATS-SM1440 LDHA/LDHB IC50 = 0.04 µM - -

Discoidin Domain Receptor (DDR) Inhibition

Discoidin domain receptors (DDRs) are receptor tyrosine kinases that are activated by collagen and have been implicated in various diseases, including cancer and fibrosis. nih.govnih.gov The replacement of a methyl group with a cyclopropyl (B3062369) group on a pyrazole scaffold was found to significantly improve the pharmacokinetic properties of a DDR inhibitor and enhance its selectivity against other kinases like RET and Flt3. nih.gov

In the development of DDR1 inhibitors for idiopathic pulmonary fibrosis, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides were synthesized and showed potent inhibitory activity. nih.gov Another study identified a clinically developed DDR1 inhibitor, 7rh, which was suggested as a potential agent for hepatocellular carcinoma chemoprevention. aasld.org

A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were also designed as selective DDR1 inhibitors, with one compound, 7f, showing a Kd value of 5.9 nM and an IC50 of 14.9 nM for DDR1 kinase activity. nottingham.ac.uk

Table 3: DDR Inhibition by Pyrazole-Containing Compounds

Compound Class/Name Target Inhibition Value Application
Pyrazole-based derivative DDR2 - Improved selectivity
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamide DDR Potent inhibition Idiopathic pulmonary fibrosis
7rh DDR1 - Hepatocellular carcinoma chemoprevention

Research in Neurological Disorders: Parkinson's Disease

While specific studies focusing exclusively on this compound derivatives for Parkinson's disease (PD) are not prominent in publicly available research, the broader class of pyrazole and pyrazoline derivatives has been a significant subject of investigation for neurodegenerative disorders, including PD. nih.govglobalresearchonline.netnih.gov Research has primarily focused on the inhibition of key enzymes implicated in the pathophysiology of Parkinson's disease, such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). nih.govacs.org

Inhibiting MAO-B prevents the degradation of dopamine, a critical neurotransmitter depleted in Parkinson's disease, thereby increasing its availability in the brain. Pyrazoline derivatives have been identified as potent inhibitors of both MAO-A and MAO-B. researchgate.net For instance, in one study, a series of pyrazoline derivatives were evaluated, with some compounds showing significant inhibitory activity against MAO-B. researchgate.net Similarly, certain pyrazoline derivatives have been found to be potent COMT inhibitors, with one compound exhibiting greater potency than the clinically used drug entacapone. researchgate.net The neuroprotective properties of the pyrazole scaffold are a key area of ongoing research for potential therapeutic applications in managing Parkinson's disease. globalresearchonline.netnih.gov

Table 1: Inhibitory Activity of Selected Pyrazoline Derivatives Against MAO and COMT

Compound Target Enzyme IC₅₀ Value (µM) Note
Compound 3j MAO-A 0.5781 ± 0.1674 Most potent against MAO-A in the series. researchgate.net
Compound 3j MAO-B 3.5 ± 0.7 Active against MAO-B. researchgate.net
Compound 3d MAO-B 9.952 ± 1.831 Active against MAO-B. researchgate.net

Anti-inflammatory Properties

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov This is exemplified by the commercial success of drugs like celecoxib, a selective COX-2 inhibitor containing a pyrazole ring. globalresearchonline.net Research into pyrazole derivatives has demonstrated significant anti-inflammatory effects.

Studies on pyrazolidine (B1218672) derivatives, which are related to pyrazolones, have shown that these compounds can produce a pronounced anti-inflammatory effect by inhibiting both the exudative and proliferative phases of inflammation. nih.gov When tested in models of carrageenan-induced inflammation, their efficacy was comparable to that of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone (B1037) and diclofenac. nih.gov A significant advantage noted in these studies was that the tested pyrazolidine compounds exhibited lower toxicity and a reduced tendency to cause gastric ulcers compared to the reference NSAIDs. nih.gov Further research on a pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), confirmed its ability to reduce edema and cellular migration in carrageenan-induced paw edema tests in mice. nih.gov

Antiviral and Antimalarial Activities

The structural diversity of pyrazole derivatives has led to their investigation as potential antimicrobial agents, with significant findings in antiviral and antimalarial research.

Antiviral Activity: Pyrazole-based compounds have been recognized for their potential as antiviral agents against a range of pathogens, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various influenza viruses. nih.gov A recent study focused on the synthesis of 4-substituted pyrazole derivatives and evaluated their efficacy against the Newcastle disease virus (NDV), a major avian pathogen. nih.gov Several of these derivatives demonstrated high levels of protection against the virus. For example, a hydrazone derivative and a thiazolidinedione derivative achieved 100% protection in the study's model. nih.gov Molecular docking simulations suggest that these compounds may act by targeting immune receptors like Toll-like receptor 4 (TLR4). nih.gov

Table 2: Protective Efficacy of Pyrazole Derivatives Against Newcastle Disease Virus (NDV)

Derivative Type Protection Rate (%)
Hydrazone 6 100
Thiazolidinedione 9 100
Pyrazolopyrimidine 7 95
Tetrazine 4 85
Chalcone 11 80

Data sourced from a study on newly synthesized pyrazole derivatives. nih.gov

Antimalarial Activity: In the fight against malaria, particularly drug-resistant strains, pyrazole derivatives have emerged as a promising class of compounds. Research has focused on creating hybrid molecules that combine the pyrazole scaffold with existing antimalarial drugs like chloroquine (B1663885). acs.org A series of chloroquine-pyrazole analogues were synthesized and tested in vitro against a chloroquine-resistant strain of Plasmodium falciparum. The results showed that most of the tested (4,5-dihydropyrazol-1-yl) chloroquine derivatives exhibited significant antimalarial activity. acs.org However, the corresponding aromatic (pyrazol-1-yl) chloroquine derivatives were largely inactive, indicating that the non-aromatic nature of the pyrazoline ring was critical for this activity. acs.org

Other Pharmacological Modalities and Target Identification

The therapeutic potential of the pyrazole scaffold extends beyond the areas previously discussed. The nucleus is present in drugs developed for a wide range of conditions, highlighting its pharmacological versatility. globalresearchonline.net

Derivatives have been investigated for numerous other activities, including:

Antipsychotic: The compound CDPPB is an example of a pyrazole-containing antipsychotic agent. globalresearchonline.net

Anti-obesity: Rimonabant, a cannabinoid receptor antagonist used for obesity, features a pyrazole core. globalresearchonline.net

Metabolic Disorders: Pyrazole derivatives have been explored as kinase inhibitors for the treatment of type-2 diabetes and hyperlipidemia. researchgate.net

Oncology: They have been studied for anticancer and anti-angiogenic properties. nih.govresearchgate.net

Cardiovascular: Research has pointed to activity as angiotensin-converting enzyme (ACE) inhibitors. globalresearchonline.net

Target identification studies have revealed that pyrazole derivatives can interact with a variety of biological molecules. Beyond the previously mentioned MAO, COMT, and COX enzymes, other identified targets include A3 adenosine (B11128) receptors, neuropeptide Y Y5 receptors, and acid ceramidase (aCDase), an enzyme linked to fibrosis. researchgate.netnih.gov The ability of this scaffold to be modified to interact with such a diverse range of targets underscores its importance in modern drug discovery. globalresearchonline.net

Structure Activity Relationship Sar Studies for 5 Cyclopropyl 1h Pyrazol 3 2h One Derivatives

Impact of Substituents on the Pyrazolone (B3327878) Ring on Biological Potency

The pyrazolone ring is a versatile scaffold in drug discovery, and its biological activity can be significantly modulated by the introduction of various substituents. nih.govnih.gov The reactivity of the pyrazolone ring, with its potential for electrophilic substitution at the C-4 position and the basicity of the N2 nitrogen, allows for a wide range of chemical modifications. nih.govresearchgate.net

Research on pyrazolone derivatives has shown that the nature and position of substituents on the pyrazole (B372694) ring play a critical role in determining their biological potency. For instance, in a series of pyrazolone-based compounds, the introduction of amino-pyrazolone and amino-isoxazolone groups resulted in more pronounced antimicrobial activity compared to analogues with amino-hydroxypyrimidinone and N,N-dimethyliminopyrimidinedione moieties. researchgate.net Furthermore, benzyl (B1604629) sulfonyl derivatives within this series exhibited the strongest inhibitory effects. researchgate.net

In the context of anticancer activity, SAR studies on pyrazolone-based c-Met inhibitors revealed that the substitution of a cyclopropane-1,1-dicarboxamide framework with an N-aryl-pyrazolone-4-imino group maintained potent antitumor activity. nih.gov The electronic properties of substituents on an attached aryl ring also play a significant role, with mono- or double-electron-donating groups generally enhancing activity. nih.gov Specifically, a trifluoromethyl (-CF3) group at the C-2 position of a phenyl ring was found to be more effective than methyl (–CH3) or methoxy (B1213986) (–OCH3) groups. nih.gov

The development of 3-amino-1H-pyrazole-based kinase inhibitors, which are structurally related to 5-cyclopropyl-1H-pyrazol-3(2H)-one, has demonstrated that even small modifications on the pyrazole ring can have significant effects on selectivity. vulcanchem.com The introduction of alkyl residues on the pyrazole ring tended to lead to non-selective inhibitors. vulcanchem.com

The following table summarizes the impact of various substituents on the biological activity of pyrazolone derivatives based on findings from different studies.

Scaffold/Series Substituent Modification Impact on Biological Potency Reference
Amino-pyrazolone derivativesAmino-pyrazolone and amino-isoxazolone groups vs. amino-hydroxypyrimidinone and N,N-dimethyliminopyrimidinedioneStronger antimicrobial activity researchgate.net
Amino-pyrazolone derivativesBenzyl sulfonyl groupStrongest inhibitory effect researchgate.net
Pyrazolone-based c-Met inhibitorsN-aryl-pyrazolone-4-imino groupMaintained potent antitumor activity nih.gov
Pyrazolone-based c-Met inhibitorsMono/double-electron-donating groups on N-aryl ringEnhanced antitumor activity nih.gov
Pyrazolone-based c-Met inhibitors-CF3 at C-2 of N-aryl ring vs. -CH3 or -OCH3More effective antitumor activity nih.gov
3-Amino-1H-pyrazole-based kinase inhibitorsAlkyl residues on the pyrazole ringLed to non-selective inhibitors vulcanchem.com

Role of the Cyclopropyl (B3062369) Group in Bioactivity and Selectivity

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique structural and electronic properties. researchgate.net It introduces conformational rigidity and has a higher fraction of sp3 character, which can be advantageous for binding to biological targets. researchgate.net The shorter and stronger C-H bonds in a cyclopropyl ring can also lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. researchgate.net

In the context of pyrazolone derivatives, the cyclopropyl group at the C-5 position is anticipated to influence both the potency and selectivity of the compounds. While direct SAR studies on a wide range of 5-substituted analogs of this compound are limited in the provided search results, the general principles of the cyclopropyl group's contribution can be inferred. The rigid nature of the cyclopropyl ring can help to orient other parts of the molecule in a specific conformation that is favorable for binding to a target protein, potentially leading to higher potency.

For instance, in the development of Janus kinase 3 (JAK3) inhibitors, a modular synthetic platform utilizing rigid sp3-rich bicyclic cyclopropane-based structures was employed to create three-dimensional lead-like compounds. acs.org This highlights the utility of the cyclopropyl motif in creating structurally diverse molecules with specific vectors for target engagement. acs.org

Influence of Linker Modifications and Terminal Moieties on Target Engagement and Efficacy

The biological activity of this compound derivatives can be profoundly influenced by the introduction of linkers and terminal moieties that extend from the core scaffold. These modifications can modulate the compound's interaction with its biological target, affecting both potency and selectivity.

A notable example is the development of macrocyclic kinase inhibitors based on a 3-amino-1H-pyrazole scaffold, a close analog of the target compound. nih.gov In this study, a promiscuous kinase inhibitor was rigidified using a macrocyclic approach with various linkers. This strategy demonstrated that the nature of the linker can dramatically alter the selectivity profile of the parent compound. nih.gov

For instance, the introduction of an aromatic linker led to the development of a potent and selective BMPR2 inhibitor. nih.gov Conversely, a subtle change in an aliphatic linker, such as replacing a carbon atom with an oxygen atom, resulted in a complete loss of activity. nih.gov Extending the aliphatic linker by a single carbon atom was sufficient to regain selectivity. nih.gov These findings underscore the critical role of the linker's composition and length in achieving the desired biological activity.

In another study on 1H-pyrazole-3-carboxamide derivatives as inhibitors of cyclin-dependent kinases (CDKs) and Fms-like receptor tyrosine kinase 3 (FLT3), the aromatic linker connecting a piperazine (B1678402) ring to the pyrazole core was found to be crucial for activity. mdpi.com Replacing a benzene (B151609) ring linker with a 2-pyridine ring significantly decreased the inhibitory activity against CDK2. mdpi.com Molecular modeling suggested that a benzene ring was optimal for occupying the intended binding pocket. mdpi.com

The following table summarizes the effects of linker and terminal moiety modifications on the biological activity of pyrazole-based inhibitors.

Scaffold/Series Linker/Terminal Moiety Modification Impact on Biological Potency/Selectivity Reference
3-Amino-1H-pyrazole-based macrocyclesAromatic linkerPotent and selective BMPR2 inhibition nih.gov
3-Amino-1H-pyrazole-based macrocyclesAliphatic C5 linker with oxygen substitutionInactive compound nih.gov
3-Amino-1H-pyrazole-based macrocyclesExtended aliphatic linker (C6)Regained selectivity nih.gov
1H-Pyrazole-3-carboxamidesBenzene ring linker vs. 2-pyridine linkerBenzene ring showed superior activity against CDK2 mdpi.com
1H-Pyrazole-3-carboxamidesBulkier fused ring in deep hydrophobic pocketSignificantly increased inhibitory activity against CDK2/4 and FLT3 mdpi.com

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The spatial arrangement of atoms in a molecule can significantly impact its binding affinity and, consequently, its biological activity. In the realm of pyrazolone derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with distinct pharmacological profiles.

While specific studies on the stereochemical considerations of this compound derivatives were not extensively detailed in the provided search results, the synthesis and biological evaluation of spiro-pyrazolone derivatives point to the importance of stereochemistry in this class of compounds. nih.gov The asymmetric synthesis of spiro-pyrazolone derivatives has become an area of interest, although the investigation into the relationship between their enantiomeric forms and biological activity is still emerging. nih.gov

For example, the synthesis of dispirotriheterocyclic scaffolds containing a pyrazolone ring has been reported, with the resulting compounds showing inhibitory effects against human carboxylesterase 1 (hCE1). nih.gov The most potent compound in this series possessed two chiral centers that were crucial for its inhibitory potency. nih.gov This highlights that the specific three-dimensional arrangement of substituents around the pyrazolone core can be a key determinant of biological activity.

The construction of spirocyclopropanyl-pyrazolones through diastereoselective reactions further emphasizes the importance of controlling the stereochemical outcome of the synthesis to obtain biologically active molecules. tandfonline.com

Mechanism of Action Elucidation of 5 Cyclopropyl 1h Pyrazol 3 2h One Active Derivatives

Identification of Molecular Targets and Binding Modes

The biological activity of pyrazole (B372694) and pyrazolone (B3327878) derivatives stems from their ability to interact with a wide array of molecular targets. Research has identified several key proteins and enzymes whose functions are modulated by these compounds.

One of the well-established targets for pyrazolone derivatives is the cyclo-oxygenase (COX) enzyme . Some of these derivatives act as inhibitors of prostaglandin (B15479496) biosynthesis, which contributes to their analgesic and anti-inflammatory effects. nih.gov

In the realm of cancer therapeutics, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potent inhibitors of B-cell lymphoma 2 (Bcl-2) , a key protein that regulates apoptosis (programmed cell death). rsc.org Inhibition of Bcl-2 by these pyrazole derivatives can trigger the apoptotic cascade in cancer cells. rsc.org

Furthermore, other pyrazole-based compounds have been shown to target different kinases involved in cell cycle progression and signaling. For instance, pyrazolopyrimidine derivatives have been reported as inhibitors of mitotic kinesin Eg5 , a motor protein essential for the formation of the mitotic spindle during cell division. nih.gov Another class, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, has been developed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) . mdpi.com

Some derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have demonstrated significant antimicrobial properties . nih.gov While the precise molecular targets for these specific antimicrobial activities are still under investigation, they have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov

The versatility of the pyrazole scaffold allows for the development of compounds that can act on a variety of other targets, including:

Corticotropin-releasing factor 1 (CRF1) receptor , for which pyrazolo[1,5-a]pyridine (B1195680) derivatives have been developed as antagonists. nih.gov

Monoamine oxidase B (MAO-B) , which has been identified as a target for some 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives. nih.gov

The table below summarizes some of the identified molecular targets for active pyrazole derivatives.

Derivative ClassMolecular TargetAssociated Biological ActivityReference
Pyrazolone derivativesCyclo-oxygenase (COX)Anti-inflammatory, Analgesic nih.gov
1,3,5-Trisubstituted-1H-pyrazolesB-cell lymphoma 2 (Bcl-2)Anticancer (pro-apoptotic) rsc.org
Pyrazolopyrimidine derivativesMitotic kinesin Eg5Anticancer nih.gov
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesNot specifiedAntimicrobial nih.gov
Pyrazolo[1,5-a]pyridine derivativesCorticotropin-releasing factor 1 (CRF1) ReceptorAntidepressant nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 and TRKA KinasesAntiproliferative mdpi.com
1-Thiocarbamoyl pyrazole derivativesMonoamine oxidase B (MAO-B)Anti-inflammatory, Analgesic nih.gov

Cellular Pathway Perturbations Induced by the Compound

The interaction of active pyrazole derivatives with their molecular targets leads to significant perturbations in cellular pathways, ultimately resulting in their observed biological effects.

A key pathway affected by certain pyrazole derivatives is the intrinsic apoptotic pathway . By inhibiting the anti-apoptotic protein Bcl-2, these compounds cause a shift in the balance towards pro-apoptotic proteins like Bax. rsc.org This leads to the activation of downstream effector caspases, such as Caspase-3 , and the tumor suppressor protein p53 . rsc.org The activation of this cascade culminates in programmed cell death of cancer cells. rsc.org Furthermore, some of these derivatives have been shown to induce DNA damage , as indicated by increased comet tail length in assays, which can also contribute to the initiation of apoptosis. rsc.org

The inhibition of the COX enzyme by pyrazolone derivatives directly impacts the prostaglandin biosynthesis pathway . nih.gov This leads to a reduction in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

For derivatives targeting mitotic kinesin Eg5, the primary cellular consequence is the disruption of mitosis . nih.gov Inhibition of Eg5 prevents the proper separation of centrosomes and the formation of a bipolar spindle, leading to mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov

Protein–Ligand Interaction Analysis

Molecular docking studies have provided valuable insights into the binding modes of pyrazole derivatives with their protein targets. For the 1,3,5-trisubstituted-1H-pyrazole derivatives that inhibit Bcl-2, docking studies have revealed high binding affinities. rsc.org These interactions are stabilized by key hydrogen bonds, highlighting the importance of the specific substitution pattern on the pyrazole ring for effective binding to the hydrophobic groove of Bcl-2. rsc.org

Similarly, for pyrazolopyrimidine derivatives targeting mitotic kinesin Eg5, molecular docking simulations have shown that these inhibitors can interact with allosteric sites of the enzyme. nih.gov These interactions involve helices α2, α3, and loop L5, as well as helices α4 and α6. nih.gov

In the case of pyrazolo[1,5-a]pyrimidine derivatives acting as dual CDK2/TRKA inhibitors, docking studies have elucidated the specific interactions within the ATP-binding pockets of these kinases. mdpi.com For CDK2, interactions with key amino acid residues are crucial for inhibitory activity. For TRKA, hydrogen bonding between the nitrogen of the pyrazole ring and methionine-592, as well as interactions with glutamic acid-590 and arginine-654, have been identified. mdpi.com

These protein-ligand interaction analyses are instrumental in the structure-activity relationship (SAR) studies, guiding the design and synthesis of more potent and selective inhibitors.

Pharmacodynamic Studies in Relevant Biological Systems

The biological effects of active pyrazole derivatives have been characterized in various in vitro and in vivo models.

Anticancer Activity: 1,3,5-Trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibitory activity have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells, with IC₅₀ values in the low micromolar range. rsc.org

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazolone derivatives have been confirmed in vivo using models such as the carrageenan-induced rat paw edema test. nih.govjapsonline.com In these studies, certain derivatives have shown potency comparable to standard anti-inflammatory drugs. nih.gov

Antimicrobial Activity: A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were screened for their in vitro antimicrobial activity. nih.gov Several of these compounds exhibited potent activity against a range of bacteria and fungi, as detailed in the table below. nih.gov

CompoundS. pyogenes (MIC, µg/mL)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)
9d 12.52512.5255025
9g 2512.52512.52512.5
9h 12.52512.5252525
Streptomycin 1010551010

Data sourced from PubMed nih.gov

These pharmacodynamic studies underscore the therapeutic potential of 5-Cyclopropyl-1H-pyrazol-3(2H)-one derivatives across different disease areas and provide a basis for their further development.

Advanced Applications and Translational Research of 5 Cyclopropyl 1h Pyrazol 3 2h One in Diverse Fields

Applications in Medicinal Chemistry as Building Blocks and Lead Compounds

The pyrazolone (B3327878) nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govjst.go.jp The compound 5-cyclopropyl-1H-pyrazol-3(2H)-one and its close derivatives, such as 3-amino-5-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester, serve as crucial building blocks in the synthesis of complex molecules for drug discovery. sigmaaldrich.comtcichemicals.comsigmaaldrich.combldpharm.comsigmaaldrich.com These intermediates are frequently utilized in the construction of combinatorial libraries for high-throughput screening.

The rigid cyclopropyl (B3062369) group attached to the pyrazole (B372694) ring offers specific steric and conformational constraints that can be advantageous for binding to biological targets. This feature has made the 5-cyclopropyl-pyrazole motif a person of interest in the design of kinase inhibitors, a major class of therapeutics, particularly in oncology. Research has shown that derivatives of this scaffold are being investigated for a wide array of therapeutic applications, leveraging the diverse biological activities associated with the pyrazolone core, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. nih.govjst.go.jp For instance, a study on the structure-activity relationships of pyrazole derivatives revealed that specific substitutions on the ring could significantly enhance biological potency. The development of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) highlights the potential of this class of compounds in exploring new therapeutic pathways. bldpharm.com

Interactive Table: Examples of 5-Cyclopropyl-1H-pyrazole Derivatives and Their Potential Therapeutic Applications

Derivative NamePotential Therapeutic AreaResearch Focus
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amineAntimicrobialActivity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi.
Substituted 1H-pyrazol-3(2H)-onesOncologyPotent and selective inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). bldpharm.com
General Pyrazolone DerivativesAnti-inflammatory, AnalgesicDevelopment of novel non-ulcerogenic anti-inflammatory and analgesic agents. jst.go.jp
Pyrazole-linked Benzimidazole DerivativesOncologyInhibition of Aurora A/B kinase for potential anticancer activity.
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivativesOncologyAntiproliferative activity against various cancer cell lines.

Potential in Agrochemicals, including Herbicidal Applications

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals due to its favorable biological activity spectrum and metabolic profiles in plants and soil. evitachem.com Specifically, derivatives of pyrazolone have been extensively investigated for their potential as herbicides. A significant amount of research has been directed towards designing pyrazole-based compounds that act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). fishersci.ca This enzyme is crucial for pigment biosynthesis in plants, and its inhibition leads to bleaching and eventual death of susceptible weeds.

Several studies have demonstrated the herbicidal efficacy of novel pyrazole ketone and pyrazole benzophenone (B1666685) derivatives. evitachem.comfishersci.ca For example, certain pyrazole benzophenone compounds have shown good herbicidal activity against problematic weeds like barnyard grass, with some exhibiting greater potency than the commercial herbicide pyrazoxyfen. fishersci.ca Furthermore, some of these novel compounds have demonstrated favorable safety profiles for crops such as maize. fishersci.ca The design strategy often involves modifying the pyrazole ring and its substituents to optimize herbicidal activity and selectivity. While some synthesized series have shown only low to moderate activity in preliminary screenings, the consistent biological response confirms that the pyrazole scaffold is a viable platform for discovering new herbicidal agents. evitachem.comwikipedia.org

Interactive Table: Research on Pyrazole Derivatives as Herbicides

Derivative ClassTarget WeedMechanism of Action (Target Enzyme)Reference
Pyrazole BenzophenonesBarnyard Grass (Echinochloa crus-galli)HPPD Inhibition fishersci.ca
Pyrazole KetonesVarious WeedsHPPD Inhibition evitachem.com
Pyrazole CarbohydrazidesWild Mustard (Brassica campestris)Not specified wikipedia.org

Future Research Directions and Emerging Paradigms for 5 Cyclopropyl 1h Pyrazol 3 2h One

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount for the successful translation of a promising compound from the laboratory to the clinic. Future research in this area will likely focus on several key aspects:

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents, reducing waste, and improving energy efficiency will be critical. This could involve exploring solvent-free reactions, microwave-assisted synthesis, or the use of biocatalysts.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Adapting and optimizing flow chemistry protocols for the synthesis of 5-Cyclopropyl-1H-pyrazol-3(2H)-one derivatives could significantly streamline production.

Combinatorial Chemistry: High-throughput synthesis techniques will enable the rapid generation of large libraries of this compound analogs, facilitating the exploration of structure-activity relationships (SAR).

Development of Advanced Prodrug Strategies for Improved Pharmacokinetics

A significant hurdle in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies, which involve chemically modifying a drug to improve its delivery and release, offer a powerful solution. nih.gov Future research in this area for this compound could involve:

Targeted Delivery: Designing prodrugs that are selectively activated at the site of action can enhance efficacy and reduce off-target side effects. This could be achieved by incorporating moieties that are recognized by specific enzymes or transporters that are overexpressed in diseased tissues.

Enhanced Permeability and Solubility: The prodrug approach is a valuable tool for improving a drug's ability to cross biological membranes and dissolve in physiological fluids. nih.gov For instance, ester or carbamate (B1207046) prodrugs can be designed to mask polar functional groups, thereby increasing lipophilicity and enhancing absorption.

Controlled Release: Formulating prodrugs that release the active compound in a sustained or controlled manner can improve patient compliance and maintain therapeutic drug levels over a longer period.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.gov This can help to prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. researchgate.net This approach could be used to generate new this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Target Identification and Validation: AI can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate new drug targets for which this compound and its analogs may be effective. nih.govsdiarticle5.com

Table 1: Applications of AI/ML in Drug Discovery for this compound

ApplicationDescriptionPotential Impact
Predictive Modeling Use of algorithms to forecast physicochemical and biological properties. nih.govPrioritization of synthetic targets, reduced attrition rates.
De Novo Design Generation of novel molecular structures with optimized characteristics. researchgate.netDiscovery of more potent and selective drug candidates. researchgate.net
Target Identification Analysis of large-scale biological data to uncover new therapeutic targets. nih.govExpansion of the therapeutic applications for the pyrazole (B372694) scaffold.
Lead Optimization In silico refinement of lead compounds to improve efficacy and safety. drugdiscoverychemistry.comFaster development of clinical candidates with improved profiles.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a disease, is a well-established strategy for improving therapeutic outcomes. Future research should explore the potential synergistic effects of this compound derivatives with existing drugs. This could involve:

Overcoming Drug Resistance: Combining a this compound derivative with a conventional therapeutic agent could help to overcome or prevent the development of drug resistance.

Enhanced Efficacy: A synergistic combination may be more effective at treating a disease than either drug alone. For example, a pyrazole derivative with anti-inflammatory properties could be combined with an antimicrobial agent to treat infections. nih.govnih.gov

Dose Reduction: By using drugs in combination, it may be possible to reduce the dose of each individual agent, thereby minimizing dose-related side effects.

Expanding the Scope of Biological Screening and Target Identification

While the pyrazole core is known to exhibit a wide range of biological activities, a comprehensive understanding of the full therapeutic potential of this compound requires a broader approach to biological screening. nih.gov Future efforts should focus on:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets will be crucial for identifying novel therapeutic applications.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired phenotypic change, without prior knowledge of the molecular target.

Chemoproteomics: This powerful technique can be used to identify the direct protein targets of a small molecule within a complex biological system, providing valuable insights into its mechanism of action. Recent studies on related pyrazole compounds have successfully utilized proteomics to identify novel protein interactions. acs.org

Table 2: Potential Therapeutic Targets for Pyrazole Derivatives

Target ClassExamplesPotential Therapeutic Area
Enzymes Cyclooxygenase-2 (COX-2) nih.gov, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) nih.gov, Acid Ceramidase acs.orgInflammation, Cancer, Fibrosis
Receptors Cannabinoid Receptor 1 (CB1) nih.govObesity, Metabolic Syndrome
Ion Channels Calcium Channels nih.govCardiovascular Diseases

By pursuing these future research directions, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of new and improved treatments for a wide range of diseases.

Q & A

Q. What are the common synthetic routes for 5-cyclopropyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A regioselective approach using N-tosylhydrazones and alkynes under transition metal catalysis (e.g., Cu or Pd) can yield functionalized pyrazoles with high purity . Key optimizations include:

  • Temperature control (80–120°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Catalytic systems (e.g., PdCl₂/PPh₃) to improve yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles. Software like SHELXL (for refinement) and OLEX2 (for visualization) are used to analyze hydrogen bonding networks and confirm cyclopropane ring geometry . For example, C–C bond lengths in the cyclopropane moiety typically range from 1.48–1.52 Å .

Q. What spectroscopic techniques are employed to characterize this compound?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., pyrazole ring protons at δ 6.2–7.1 ppm) and cyclopropane carbons (δ 8–12 ppm) .
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the pyrazol-3-one core .
  • MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 151.0874 for C₇H₈N₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Graph-set analysis (R₂²(8) motifs) reveals intermolecular N–H⋯O hydrogen bonds between pyrazol-one units, forming dimers. These interactions stabilize the crystal lattice and correlate with melting points (e.g., 210–215°C) . Computational tools like Mercury CSD can model packing efficiency, with typical densities of 1.35–1.45 g/cm³ .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Substitution : Introducing electron-withdrawing groups (e.g., –CF₃) at the cyclopropane ring enhances electrophilicity, altering biological activity .
  • Bioisosterism : Replacing the cyclopropane with bicyclo[1.1.1]pentane maintains steric bulk but improves metabolic stability .
  • Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinase enzymes) by simulating π-π stacking and hydrophobic interactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals. The LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (PCM model) show increased reactivity in polar aprotic solvents (e.g., DMSO) due to stabilization of transition states .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazol-3-one derivatives?

  • Dose-response assays : IC₅₀ values (e.g., 10–50 μM for kinase inhibition) are validated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-target profiling : Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) identify non-specific binding .
  • Metabolic stability studies : Microsomal half-life (t₁/₂) in human liver microsomes distinguishes intrinsic activity from rapid degradation artifacts .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

ParameterValue
Space groupP2₁/c
a (Å)7.452(2)
b (Å)10.618(3)
c (Å)12.785(4)
β (°)95.27(2)
Volume (ų)1006.5(5)
Z4
R₁ (I > 2σ(I))0.041

Table 2. Optimization of Synthetic Yield

CatalystSolventTemp (°C)Yield (%)
PdCl₂DMF10078
CuITHF8065
NoneToluene120<10

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.